
Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of a nitro group and a dimethoxyphosphinyl group attached to the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and phosphorylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas, palladium on carbon). The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of phosphinyl-substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphosphinyl group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- can be compared with other similar compounds, such as:
Benzoic acid, 2,4-dimethoxy-: This compound has two methoxy groups instead of a dimethoxyphosphinyl group, leading to different chemical properties and reactivity.
3,5-Dihydroxybenzoic acid: This compound has hydroxyl groups instead of a nitro and dimethoxyphosphinyl group, resulting in different biological activities and applications.
Propiedades
Número CAS |
54812-32-7 |
|---|---|
Fórmula molecular |
C9H10NO8P |
Peso molecular |
291.15 g/mol |
Nombre IUPAC |
5-dimethoxyphosphoryloxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H10NO8P/c1-16-19(15,17-2)18-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
IWXBJJJCQFKPRI-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


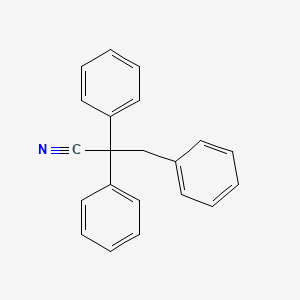
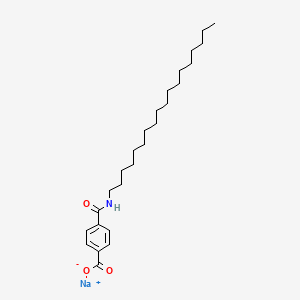
![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
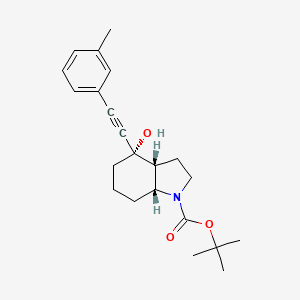
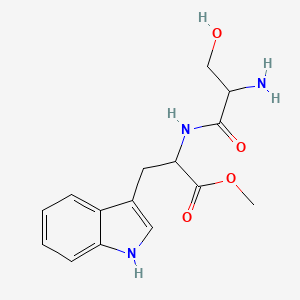
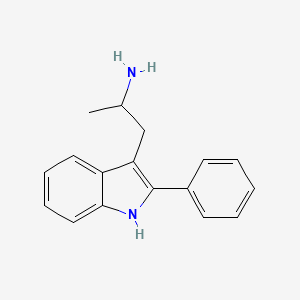
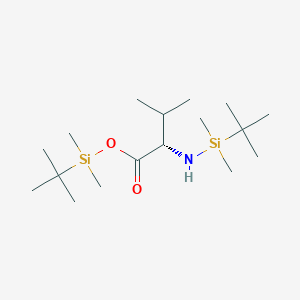
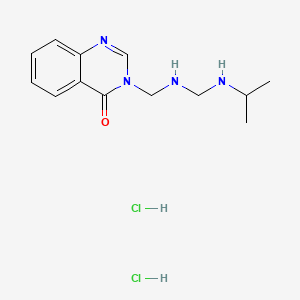
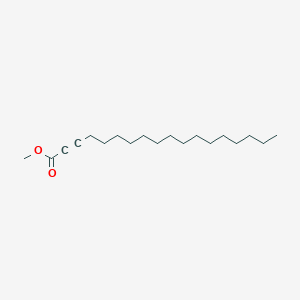
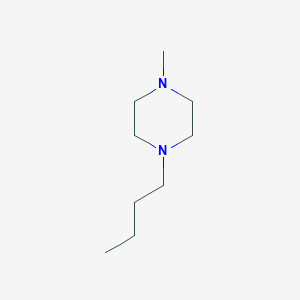
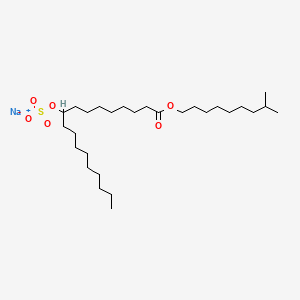

![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
